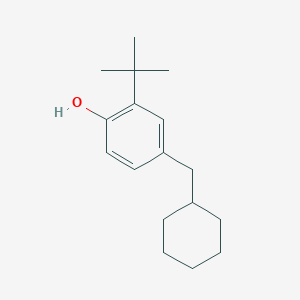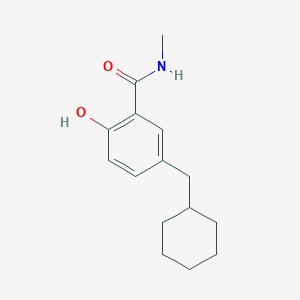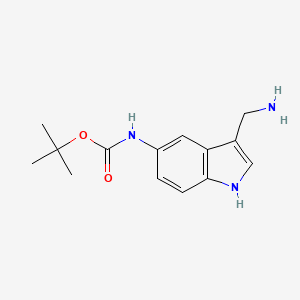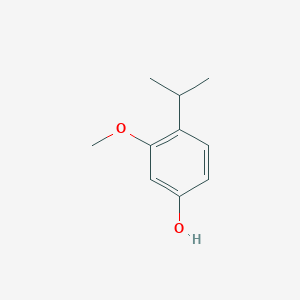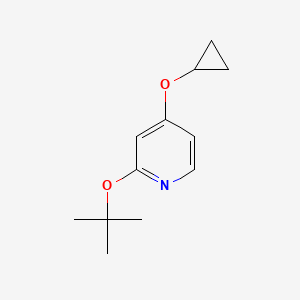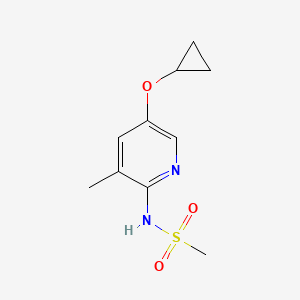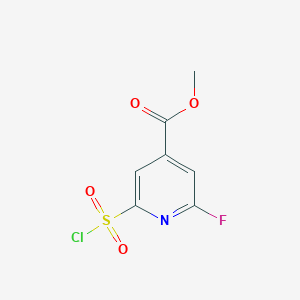
Methyl 2-(chlorosulfonyl)-6-fluoroisonicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(chlorosulfonyl)-6-fluoroisonicotinate is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(chlorosulfonyl)-6-fluoroisonicotinate typically involves the chlorosulfonation of methyl 6-fluoroisonicotinate. The reaction is carried out using chlorosulfonic acid as the sulfonating agent. The process involves the following steps:
Chlorosulfonation: Methyl 6-fluoroisonicotinate is treated with chlorosulfonic acid at a controlled temperature to introduce the chlorosulfonyl group.
Purification: The reaction mixture is then purified to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorosulfonation reactors. The process parameters such as temperature, concentration of reactants, and reaction time are optimized to achieve high yield and purity. The use of continuous-flow reactors can enhance the efficiency and safety of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(chlorosulfonyl)-6-fluoroisonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to form sulfonamides or other derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Cycloaddition Reactions: These reactions often require catalysts such as palladium or copper complexes.
Major Products Formed
Sulfonamides: Formed through substitution reactions with amines.
Sulfonic Acids: Formed through hydrolysis of the chlorosulfonyl group.
Heterocyclic Compounds: Formed through cycloaddition reactions.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(chlorosulfonyl)-6-fluoroisonicotinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It serves as a precursor in the synthesis of drugs with anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Methyl 2-(chlorosulfonyl)-6-fluoroisonicotinate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity allows the compound to inhibit enzyme activity or modulate receptor function, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorosulfonyl isocyanate: Known for its use in organic synthesis and preparation of β-lactams.
6-Chlorosulfonylbenzoxazolin-2-ones: Used in the synthesis of sulfonamides and other derivatives.
Uniqueness
Methyl 2-(chlorosulfonyl)-6-fluoroisonicotinate is unique due to its combination of a chlorosulfonyl group and a fluorinated isonicotinate moiety. This combination imparts distinct reactivity and biological activity, making it a valuable compound in various applications.
Eigenschaften
Molekularformel |
C7H5ClFNO4S |
|---|---|
Molekulargewicht |
253.64 g/mol |
IUPAC-Name |
methyl 2-chlorosulfonyl-6-fluoropyridine-4-carboxylate |
InChI |
InChI=1S/C7H5ClFNO4S/c1-14-7(11)4-2-5(9)10-6(3-4)15(8,12)13/h2-3H,1H3 |
InChI-Schlüssel |
ZBIGCAFAZCXTKY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=NC(=C1)S(=O)(=O)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


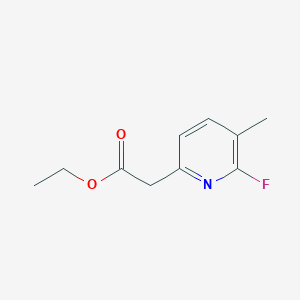
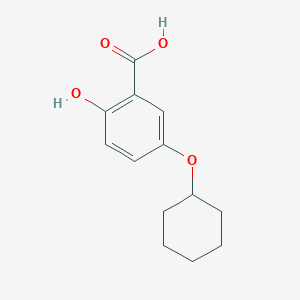
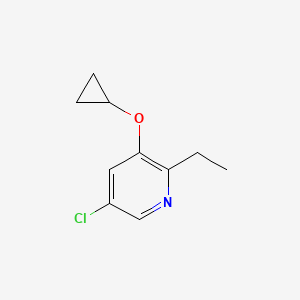
![[1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-5-YL]methylamine](/img/structure/B14834518.png)
